2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole
S23757 is a selective ligand of imidazoline 1 receptor (I1R).
Brand Name:
Vulcanchem
CAS No.:
208718-14-3
VCID:
VC0542185
InChI:
InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES:
CC1=CC(=C(C=C1)F)C2=NCCN2
Molecular Formula:
C10H11FN2
Molecular Weight:
178.21 g/mol
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole
CAS No.: 208718-14-3
Cat. No.: VC0542185
Molecular Formula: C10H11FN2
Molecular Weight: 178.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | S23757 is a selective ligand of imidazoline 1 receptor (I1R). |
|---|---|
| CAS No. | 208718-14-3 |
| Molecular Formula | C10H11FN2 |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-(2-fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole |
| Standard InChI | InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | NXWHIOQBGWJKSH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)C2=NCCN2 |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C2=NCCN2 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator